2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of benzenesulfonyl and chlorobenzenesulfonyl groups attached to a thiazole ring, along with a propylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of Benzenesulfonyl Groups: The benzenesulfonyl and chlorobenzenesulfonyl groups are introduced via sulfonylation reactions. This involves the reaction of the thiazole intermediate with benzenesulfonyl chloride and 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Propylamine Group: The final step involves the nucleophilic substitution of the thiazole intermediate with propylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or thiols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(Benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine
- 2-(Benzenesulfonyl)-4-(4-fluorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine
- 2-(Benzenesulfonyl)-4-(4-bromobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine
Uniqueness
2-(Benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine is unique due to the presence of both benzenesulfonyl and chlorobenzenesulfonyl groups, which impart distinct chemical and biological properties. The combination of these functional groups with the thiazole ring and propylamine substituent makes it a versatile compound for various applications.
Biological Activity
2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with benzenesulfonyl chlorides. The synthesis pathway can be summarized as follows:
- Thiazole Formation : Initial synthesis of the thiazole ring.
- Sulfonylation : Reaction with benzenesulfonyl chloride to introduce the sulfonyl groups.
- Chlorination : Introduction of the chlorobenzene moiety.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines:
- Cell Lines Tested : NCI-H522 (non-small cell lung cancer), SK-MEL-2 (melanoma).
- GI50 Values : Compounds with similar structures demonstrated GI50 values as low as 0.1 µM, indicating potent activity against these cancer types .
Antidiabetic Properties
This compound is related to chlorpropamide, an established oral antihyperglycemic agent used in the management of type 2 diabetes mellitus. Chlorpropamide works by stimulating insulin secretion from pancreatic beta cells and enhancing peripheral glucose uptake . The thiazole derivatives may exhibit similar mechanisms, potentially leading to new therapeutic options for diabetes management.
Structure-Activity Relationships (SAR)
The biological activity of thiazole-based compounds often correlates with their structural features:
Structural Feature | Effect on Activity |
---|---|
Presence of sulfonyl groups | Enhances solubility and bioavailability |
Chlorine substitution on benzene | Increases potency against specific cancer types |
Propyl chain | Modulates lipophilicity and cellular uptake |
Case Studies
- Anticancer Activity : A study synthesized a series of thiazole derivatives and evaluated their cytotoxicity against several cancer cell lines. The results indicated that modifications at the 4-position of the thiazole significantly impacted antitumor efficacy, with certain derivatives achieving IC50 values below 0.5 µM against aggressive cancer types .
- Metabolic Effects : Another investigation assessed the impact of thiazole compounds on glucose metabolism in diabetic models. Results showed a reduction in blood glucose levels comparable to that achieved by standard antidiabetic medications, suggesting potential use in diabetes therapy .
Properties
IUPAC Name |
2-(benzenesulfonyl)-4-(4-chlorophenyl)sulfonyl-N-propyl-1,3-thiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S3/c1-2-12-20-16-17(27(22,23)15-10-8-13(19)9-11-15)21-18(26-16)28(24,25)14-6-4-3-5-7-14/h3-11,20H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVGUXDQQCMXOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(N=C(S1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.